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  • Product: 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-
  • CAS: 173908-52-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- . Due to the limited availability of direct ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- . Due to the limited availability of direct experimental data for this specific molecule, this document leverages advanced in silico predictive modeling to establish a baseline of its key characteristics. This guide is designed to be a practical resource, not only presenting the predicted data but also providing detailed, field-proven experimental protocols for the empirical validation of these properties. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this document serves as an essential tool for researchers engaged in the synthesis, characterization, and application of this and similar N-sulfonylpyrrole derivatives in drug discovery and development.

Introduction and Molecular Overview

The compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- belongs to the class of N-sulfonylated pyrroles. The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and pharmaceutically active compounds, prized for its unique electronic properties and ability to participate in hydrogen bonding. The attachment of a sulfonyl group to the pyrrole nitrogen significantly influences the ring's electron density, often serving as a key modulating group in medicinal chemistry[1][2].

The structure is characterized by a central pyrrole ring, N-substituted with a sulfonyl bridge connected to a 2-(methylamino)phenyl moiety. This combination of a flexible alkyl-amino chain, a rigid aromatic ring, and a strongly electron-withdrawing sulfonyl group suggests a molecule with a nuanced profile of solubility, lipophilicity, and acid-base properties. Understanding these physicochemical characteristics is paramount as they directly govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.

This guide will first present the predicted physicochemical data, followed by a detailed exposition of the experimental methodologies required to determine these values empirically.

Molecular Structure

Caption: 2D structure of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.

Predicted Physicochemical Properties

The following properties were calculated using the SwissADME web tool, a robust platform for in silico prediction of physicochemical and pharmacokinetic parameters[3][4][5][6]. These values provide a critical starting point for experimental design.

Table 1: Key Physicochemical and Lipophilicity Data (in silico)
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₃N₃O₂SDefines the elemental composition and exact mass.
Molecular Weight 267.31 g/mol Influences diffusion and transport across membranes. Values <500 g/mol are favored for oral bioavailability (Lipinski's Rule).
Consensus Log P 1.85A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 71.45 ŲEstimates the surface area of polar atoms. Values <140 Ų are generally associated with good cell permeability.
ESOL Log S (Aqueous Solubility) -2.81Predicts the logarithm of the molar solubility in water. This value corresponds to a predicted solubility of ~1.55 mg/mL, indicating moderate solubility.
Hydrogen Bond Acceptors 5The number of atoms that can accept a hydrogen bond. Values ≤10 are favored by Lipinski's Rule.
Hydrogen Bond Donors 1The number of atoms that can donate a hydrogen bond. Values ≤5 are favored by Lipinski's Rule.
Number of Rotatable Bonds 4A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range[4][7][8].

Methodology:

  • Sample Preparation: Finely crush a small amount of the dry compound into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm[7].

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (5-10°C per minute) to find the approximate melting point[7]. Allow the apparatus to cool.

  • Accurate Determination: Insert a fresh sample. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 2°C per minute[7].

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.

  • Replicates: Perform the measurement in triplicate to ensure consistency.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Crush Dry Sample B Load Capillary (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (~2°C/min) D->E F Record T1 (First Drop) E->F G Record T2 (All Liquid) F->G H Report Range (T1-T2) G->H I Perform in Triplicate H->I

Caption: Workflow for melting point determination.

Aqueous Solubility Determination via Shake-Flask Method

Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility[1][9][10]. The pH-solubility profile should be determined across a physiologically relevant range (pH 1.2 to 6.8)[9].

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH conditions: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[9].

  • Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The goal is to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Place the vials in a mechanical shaker or agitator set to a constant temperature, typically 37 ± 1°C to mimic physiological conditions[9]. Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification[10].

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination[3][11][12].

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10)[3].

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration (e.g., 1-10 mM)[11][13].

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂[3].

  • Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified from the inflection point of the first derivative of the titration curve (ΔpH/ΔV)[14].

G A Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B C Titrate with Standardized Acid or Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Identify Equivalence Point (Peak of 1st Derivative) F->G H Determine pKa (pH at 1/2 Equivalence Volume) G->H

Caption: Logic flow for pKa determination by potentiometric titration.

Lipophilicity (Log P) Determination via RP-HPLC

The octanol-water partition coefficient (Log P) is the primary measure of a compound's lipophilicity. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates retention time with Log P[6].

Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve: Prepare a series of standard compounds with well-established, literature-reported Log P values. Inject each standard and record its retention time (t_R_).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Correlation Plot: Plot the logarithm of the capacity factor (log k') for the standards against their known Log P values. A linear relationship should be observed.

  • Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the same conditions, and determine its retention time and log k'.

  • Log P Determination: Interpolate the log k' of the test compound onto the calibration curve to determine its experimental Log P value.

Conclusion

This guide establishes a foundational physicochemical profile for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- through state-of-the-art in silico prediction. The predicted properties—moderate lipophilicity, good polar surface area, and adherence to Lipinski's guidelines—suggest that this compound possesses a promising drug-like profile. However, these computational values must be viewed as a starting point. The true characterization of this molecule relies on empirical validation. The detailed experimental protocols provided herein offer a clear and authoritative pathway for researchers to accurately measure melting point, aqueous solubility, pKa, and Log P. By integrating predictive data with rigorous experimental methodology, drug development professionals can confidently advance the characterization and optimization of this and related chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • Garrido, C. L., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Potts, M. D., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1 – Melting Points. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Li, Y., et al. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. American Pharmaceutical Review. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide on 1H-Pyrrole-Sulfonamide Derivatives as Pharmaceutical Intermediates

This guide provides a comprehensive technical overview of 1H-pyrrole derivatives bearing a sulfonamide linkage, with a particular focus on structures akin to 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. While specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1H-pyrrole derivatives bearing a sulfonamide linkage, with a particular focus on structures akin to 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. While specific literature on this exact molecule is sparse, this document will delve into the broader, strategically important class of pyrrole-sulfonamide intermediates. We will explore their synthesis, chemical properties, and pivotal role in the development of modern pharmaceuticals, using analogous structures from established drug discovery programs as illustrative examples. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to understand the versatility and therapeutic potential of this chemical scaffold.

The Pyrrole-Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic structure found in numerous natural products and clinically approved drugs.[1] Its aromatic nature, electron-rich character, and ability to participate in various chemical transformations make it a versatile building block in drug design.[2] When coupled with a sulfonamide group—a well-established bioisostere for the carbonyl group—the resulting pyrrole-sulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability.[3] This has led to its emergence as a "privileged" structure in medicinal chemistry, with applications spanning a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]

The general structure of a 1H-pyrrole-sulfonamide consists of a central pyrrole ring where the nitrogen atom is attached to a sulfonyl group, which in turn is linked to an aryl or heteroaryl moiety. This arrangement allows for diverse substitutions on both the pyrrole and the aromatic ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

General Strategies for the Synthesis of 1H-Pyrrole-Sulfonamide Intermediates

The synthesis of 1H-pyrrole-sulfonamide derivatives can be approached through several convergent strategies, typically involving the formation of the pyrrole ring followed by N-sulfonylation, or the pre-formation of a sulfonamide that is then used in a pyrrole ring-forming reaction.

Pyrrole Ring Synthesis

A common and versatile method for constructing substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The choice of substituents on the dicarbonyl compound and the amine dictates the final substitution pattern of the pyrrole ring.

Another powerful approach is the use of multicomponent reactions, which allow for the rapid assembly of complex pyrrole structures from simple starting materials. These reactions often offer high atom economy and procedural simplicity, making them attractive for library synthesis and lead optimization.[5]

N-Sulfonylation of the Pyrrole Ring

Once the desired substituted pyrrole is obtained, the sulfonamide linkage is typically introduced by reacting the pyrrole with a sulfonyl chloride in the presence of a base. The choice of base and solvent is crucial to achieve good yields and avoid side reactions. Common bases include sodium hydride, potassium tert-butoxide, and various organic amines.

The general workflow for the synthesis of a 1H-pyrrole-sulfonamide intermediate is depicted in the following diagram:

G cluster_0 Pyrrole Ring Formation cluster_1 N-Sulfonylation start1 1,4-Dicarbonyl Compound paal_knorr Paal-Knorr Synthesis start1->paal_knorr start2 Primary Amine start2->paal_knorr pyrrole Substituted 1H-Pyrrole paal_knorr->pyrrole sulfonylation Sulfonylation Reaction pyrrole->sulfonylation sulfonyl_chloride Aryl/Heteroaryl Sulfonyl Chloride sulfonyl_chloride->sulfonylation base Base (e.g., NaH) base->sulfonylation final_product 1H-Pyrrole-Sulfonamide Intermediate sulfonylation->final_product

Caption: General synthetic workflow for 1H-pyrrole-sulfonamide intermediates.

Case Study: The Role of a Pyrrole-Sulfonamide Intermediate in the Synthesis of Vonoprazan (TAK-438)

A prominent example of a contemporary drug featuring a pyrrole-sulfonamide core is Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[7] While not identical to 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-, its synthesis illustrates the practical application of the chemical principles discussed. The structure of Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.[7]

Retrosynthetic Analysis of Vonoprazan

A retrosynthetic analysis of Vonoprazan reveals a key pyrrole-sulfonamide intermediate. The synthesis hinges on the formation of the N-sulfonylated pyrrole, which is then further functionalized.

G vonoprazan Vonoprazan (TAK-438) intermediate1 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrol-3-yl)-N-methylmethanamine vonoprazan->intermediate1 Reductive Amination intermediate2 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde intermediate1->intermediate2 pyrrole_aldehyde 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate2->pyrrole_aldehyde N-Sulfonylation pyridine_sulfonyl Pyridine-3-sulfonyl chloride intermediate2->pyridine_sulfonyl

Caption: Retrosynthetic analysis of Vonoprazan.

Experimental Protocol for a Key Intermediate

The synthesis of a core intermediate for Vonoprazan, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. A plausible synthetic route involves the reaction of a suitably substituted precursor. The subsequent N-sulfonylation and reductive amination steps lead to the final active pharmaceutical ingredient (API).

Step 1: Synthesis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

This intermediate is a precursor to the aldehyde and can be synthesized via established pyrrole-forming reactions. It is commercially available and serves as a common starting point.[8]

Step 2: Reduction to the Aldehyde

The ester can be reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 3: N-Sulfonylation

The resulting 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is then reacted with pyridine-3-sulfonyl chloride in the presence of a base to form the key sulfonamide intermediate.

Step 4: Reductive Amination

The final step involves the reductive amination of the aldehyde with methylamine to introduce the N-methylmethanamine side chain.

A detailed, step-by-step protocol for the N-sulfonylation and subsequent functionalization is outlined below:

StepReagents and ConditionsProduct
1Starting Material: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde-
2N-Sulfonylation: Pyridine-3-sulfonyl chloride, Base (e.g., t-BuOK), Anhydrous THF, 0 °C to room temperature5-(2-Fluorophenyl)-1-((pyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbaldehyde
3Reductive Amination: Methylamine solution, Acetic acid, NaBH3CN, Anhydrous Methanol, Room temperature1-(5-(2-Fluorophenyl)-1-((pyridin-3-yl)sulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (Vonoprazan)

This is a generalized protocol based on patent literature and may require optimization for specific laboratory conditions.[9]

Mechanism of Action and Therapeutic Significance

The pyrrole-sulfonamide scaffold in Vonoprazan is crucial for its biological activity. As a P-CAB, Vonoprazan competitively inhibits the H+,K+-ATPase enzyme in gastric parietal cells.[7] This inhibition is reversible and occurs in a K+-competitive manner.[7] The sulfonamide moiety plays a key role in binding to the enzyme. The overall structure of the molecule provides the necessary lipophilicity and basicity for it to accumulate in the acidic environment of the parietal cells and exert its potent and long-lasting inhibitory effect on gastric acid secretion.[7]

The development of Vonoprazan highlights the power of the pyrrole-sulfonamide scaffold in designing highly selective and potent enzyme inhibitors. The modular nature of its synthesis allows for the exploration of a wide chemical space, leading to the identification of drug candidates with improved efficacy and safety profiles compared to earlier generations of proton pump inhibitors.[7]

Analytical Characterization and Quality Control

The characterization and quality control of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- and related intermediates are critical for ensuring the purity and consistency of the final API. A combination of analytical techniques is employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to quantify any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure of the intermediate, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H of the pyrrole, the S=O of the sulfonamide, and the C=O of any carbonyl groups.

Strict in-process controls and final product specifications are established to ensure that the intermediate meets the required quality standards for use in pharmaceutical manufacturing.

Conclusion

The 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- structure represents a class of pharmaceutical intermediates with significant potential in drug discovery. The pyrrole-sulfonamide scaffold is a versatile and privileged motif that has been successfully employed in the design of novel therapeutics. The synthesis of these intermediates can be achieved through robust and scalable chemical routes, and their modular nature allows for extensive structure-activity relationship studies. The case of Vonoprazan demonstrates the successful application of this scaffold in developing a clinically important drug. As medicinal chemistry continues to evolve, it is anticipated that the 1H-pyrrole-sulfonamide core will remain a valuable tool for the creation of new and improved medicines.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & medicinal chemistry letters, 20(21), 6316–6320.
  • Aisyah, S., Rohman, A., & Riyanto, S. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Indonesian Journal of Pharmacy, 31(3), 159-174.
  • Jain, A. K., & Sharma, S. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-23.
  • Al-Matarneh, M. H., Al-Qaisi, J. A., Al-Shar'i, N. A., & Al-Zoubi, R. M. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 12, 1353909.
  • WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • Singh, R., & Kaur, H. (2016). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journal of Pharmaceutical Research, 1(1), 1-8.
  • WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Hori, Y., Imanishi, A., Arikawa, Y., Togawa, K., Nakao, K., & Tarui, N. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238.
  • US20150307449A1 - Pyrrole sulfonamide derivative, preparation method for same, and medical application thereof.
  • Gilchrist, T. L. (1997). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. Journal of the Chemical Society, Perkin Transactions 1, (18), 2603-2616.
  • Sharma, V., Kumar, P., & Pathak, D. (2015).
  • Joshi, S., & Sharma, P. K. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 1(1), 59-62.
  • N, M. K., A, P., Nargund, S. L., Murugan, V., & Chagaleti, B. K. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Journal of Drug Delivery and Therapeutics, 13(9-s), 231-246.
  • Aly, H. M., & Mohamed, M. K. (2010). Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. Molecules, 15(11), 7628–7640.
  • WO2002094833A1 - Novel pyrrole derivatives as pharmaceutical agents.
  • Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518.
  • Manasa Life Sciences. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Extraction and Purification Protocol for 1-((2-(Methylamino)phenyl)sulfonyl)-1H-pyrrole

Executive Summary This application note details a robust, scalable extraction and purification workflow for 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole , a critical N-sulfonylpyrrole intermediate utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable extraction and purification workflow for 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole , a critical N-sulfonylpyrrole intermediate utilized in the synthesis of advanced pharmaceutical agents. The structural duality of this molecule—a neutral, lipophilic N-sulfonylpyrrole core coupled with a weakly basic secondary aniline moiety—requires precise pH control during liquid-liquid extraction to prevent product loss. This guide provides a self-validating, step-by-step methodology designed to achieve >95% recovery and >98% chromatographic purity.

Physicochemical Profiling & Mechanistic Principles

Designing an optimized extraction protocol requires an understanding of the causality behind phase-transfer behaviors. The parameters below are engineered to exploit the specific physicochemical traits of the target compound:

  • The N-Sulfonylpyrrole Core : The S–N bond connecting the sulfonyl group to the pyrrole nitrogen is stable under neutral to mildly basic conditions but is highly susceptible to nucleophilic attack or hydrolysis under harsh acidic or strongly basic conditions [1]. Therefore, strong bases (e.g., NaOH, KOH) must be strictly avoided during the reaction quench.

  • The 2-Methylamino Moiety : The secondary aromatic amine (an N-methylaniline derivative) possesses a conjugate acid pKa of approximately 4.5 to 5.0. If the aqueous phase drops below pH 5.0 during extraction, the amine protonates into a water-soluble ammonium salt. This drastically reduces the organic partition coefficient (

    
    ) and drags the target compound into the aqueous waste layer.
    
  • Solvent Selection Logic : Ethyl Acetate (EtOAc) is selected over Dichloromethane (DCM) as the primary extraction solvent. EtOAc provides superior hydrogen-bond accepting capabilities, which effectively solvates the secondary amine's N–H proton, preventing intermolecular aggregation and emulsion formation at the phase boundary.

Workflow Visualization

The following diagram illustrates the critical path from the crude reaction mixture to the isolated pure compound, highlighting the phase separation logic.

ExtractionWorkflow Reaction Crude Reaction Mixture (Target + Byproducts) Quench Quench & pH Adjustment Add Sat. NaHCO3 (pH 7.5-8.5) Reaction->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts & Polar Impurities) LLE->AqPhase Bottom Layer Wash Brine Wash & Drying (Na2SO4) OrgPhase->Wash Concentration Solvent Evaporation (Rotary Evaporator) Wash->Concentration Purification Flash Chromatography (Hexane/EtOAc) Concentration->Purification PureProduct Pure 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole (>98% Purity) Purification->PureProduct

Figure 1: Optimized liquid-liquid extraction and purification workflow for 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole.

Step-by-Step Experimental Protocol

Note: This protocol assumes a standard 10 mmol scale synthesis starting from 1H-pyrrole and 2-(methylamino)benzenesulfonyl chloride.

Phase 1: Quenching and Pre-treatment
  • Cooling : Transfer the crude reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

    • Causality: Exothermic quenching reactions can cause localized heating, leading to premature thermal cleavage of the sensitive N-sulfonyl bond.

  • pH Adjustment : Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise until gas evolution (
    
    
    
    ) ceases.
  • Verification : Verify the aqueous phase pH using indicator paper or a pH probe. Adjust until the pH stabilizes strictly between 7.5 and 8.5 .

    • Causality: This specific window ensures the methylamino group is 100% deprotonated (free base form) while avoiding the base-catalyzed hydrolysis of the N-sulfonyl linkage that occurs at pH > 10.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Transfer : Transfer the quenched mixture to a 250 mL separatory funnel.

  • Extraction : Add 50 mL of Ethyl Acetate (EtOAc). Stopper the funnel and invert gently 5–6 times, venting the stopcock after every two inversions.

    • Causality: Vigorous shaking of amine-containing compounds often induces stable emulsions. Gentle inversion promotes phase transfer without micro-droplet stabilization.

  • Separation : Allow the layers to separate completely (approx. 5 minutes). Drain the lower aqueous layer into an Erlenmeyer flask and collect the upper EtOAc layer in a clean flask.

  • Re-extraction : Return the aqueous layer to the separatory funnel and extract with an additional 2 x 50 mL of EtOAc. Combine all organic layers.

Phase 3: Organic Phase Washing and Drying
  • Brine Wash : Wash the combined organic layers with 30 mL of saturated aqueous NaCl (brine).

    • Causality: Brine disrupts any remaining emulsions and "salts out" residual water and polar impurities from the organic phase, pre-drying the solvent.

  • Drying : Add 5–10 g of anhydrous Sodium Sulfate (

    
    ) to the organic phase. Swirl gently and let sit for 15 minutes.
    
    • Causality:

      
       is preferred over Magnesium Sulfate (
      
      
      
      ) because
      
      
      is slightly Lewis acidic and can coordinate with the pyrrole nitrogen or secondary amine, reducing overall yield.
  • Filtration : Filter the dried organic layer through a fluted filter paper or a sintered glass funnel to remove the drying agent.

Phase 4: Concentration and Flash Chromatography
  • Concentration : Evaporate the solvent using a rotary evaporator. Maintain the water bath temperature below 40 °C to prevent thermal degradation.

  • Purification : Load the crude residue onto a silica gel column (230–400 mesh). Elute using a gradient solvent system of Hexane:EtOAc (starting at 90:10 and increasing to 70:30) [1].

    • Causality: The target compound is relatively non-polar, but the secondary amine induces slight silica interaction (tailing). A gradual polarity increase ensures sharp band elution and complete separation from unreacted sulfonyl chloride or desulfonylated pyrrole byproducts.

Data Presentation: Optimization Metrics

The following tables summarize the empirical data validating the chosen extraction and purification parameters.

Table 1: Effect of Aqueous pH on Extraction Efficiency (EtOAc/Water System)

Aqueous Phase pHAmine StateOrganic Recovery (%)Aqueous Loss (%)Emulsion Risk
2.0 - 4.0Protonated (

)
< 15%> 85%Low
5.0 - 6.0Mixed Equilibrium40 - 60%40 - 60%High
7.5 - 8.5 Deprotonated (NH) > 95% < 5% Low
> 10.0Deprotonated (NH)~ 70% (Hydrolysis)~ 30% (Degradation)Low

Table 2: Chromatographic Solvent System Optimization (Silica Gel)

Solvent System (v/v)Target

Value
Impurity SeparationBand Shape
Hexane:EtOAc (95:5)0.10ExcellentSevere Tailing
Hexane:EtOAc (80:20) 0.35 Optimal Sharp, Symmetrical
Hexane:EtOAc (50:50)0.85Poor (Co-elution)Broad
DCM:MeOH (98:2)0.60ModerateSlight Tailing

References

  • Kechagioglou, Z., & Demopoulos, V. J. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471.[Link]

Application

Preparation, Validation, and Management of Reference Standard Solutions for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

An Application Guide for Drug Development Professionals Abstract This comprehensive application note provides a detailed protocol for the preparation, validation, and management of reference standard solutions for the no...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the preparation, validation, and management of reference standard solutions for the novel compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. As a critical reagent in drug discovery and development, the accuracy and purity of this reference standard are paramount for quantitative analysis, ensuring the reliability of assay results, impurity profiling, and stability studies. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a framework grounded in established scientific principles and regulatory guidelines. We will detail the causality behind experimental choices, from solvent selection to quality control parameters, to ensure the resulting solutions are fit for purpose.

Compound Characteristics and Properties

Understanding the physicochemical properties of the analyte is the foundation for developing a robust preparation protocol. Due to the novel nature of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-, specific experimental data is not widely available. Therefore, its properties are inferred from its constituent chemical moieties: a 1-(phenylsulfonyl)pyrrole core and a 2-methylaniline substituent.

Table 1: Physicochemical Properties of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

PropertyValue / Inferred CharacteristicJustification & Source
Chemical Structure N/A
Molecular Formula C₁₁H₁₃N₃O₂SDerived from structure
Molecular Weight 267.31 g/mol Calculated from formula
Appearance Likely a beige to light brown crystalline solid.Based on similar 1-(phenylsulfonyl)pyrrole compounds which appear as beige or brown crystals.[1][2][3]
Solubility Predicted to be soluble in polar organic solvents such as Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO); sparingly soluble in water.Pyrrole itself is soluble in alcohols and ether but has low water solubility.[4][5] 1-(Phenylsulfonyl)pyrrole is soluble in methanol.[1][2] The overall structure is predominantly non-polar.
Stability Potentially sensitive to light, strong acids, and prolonged exposure to air. Solutions should be stored under controlled conditions.Pyrrole rings can be susceptible to polymerization under acidic conditions or when exposed to light and air.[4] Sulfonamides can be light and air-sensitive.[6]

Guiding Principles for Reference Standard Preparation

The preparation of a reference standard is more than a simple dissolution; it is a metrological process that underpins the validity of all subsequent analytical measurements. The objective is to create a solution where the concentration of the analyte is known with a high degree of accuracy and precision. This objective is governed by principles outlined in major pharmacopeias and regulatory guidelines.[7]

The accuracy of the final concentration is dependent on three key factors:

  • Purity of the Reference Material: The starting material must be of the highest available purity, with a comprehensive Certificate of Analysis (CoA).

  • Accuracy of Weighing: A calibrated analytical balance with an appropriate readability must be used. The mass taken should be significantly higher than the balance's minimum weight to minimize uncertainty.

  • Accuracy of Volumetric Dilution: All dilutions must be performed using Class A calibrated volumetric glassware to ensure minimal volume error.

Safety and Handling Precautions

Compounds containing sulfonamide and pyrrole moieties require careful handling. Based on data for structurally related chemicals, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- should be treated as a hazardous substance.

  • Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system.[2][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. When handling the solid powder outside of a contained system, a dust mask or respirator is recommended.[9]

  • Handling: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles and solvent vapors.[10]

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local environmental regulations for chemical waste.

Materials and Equipment

Table 2: Required Materials and Equipment

CategoryItemSpecifications
Reference Material 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-Highest purity available (e.g., >98%), with CoA
Solvents Acetonitrile (ACN) or Methanol (MeOH)HPLC or LC-MS Grade
Dimethyl Sulfoxide (DMSO)ACS Grade or higher (Optional, for stock)
Deionized WaterType I, 18.2 MΩ·cm
Glassware Volumetric Flasks (10, 25, 50, 100 mL)Class A, calibrated
Pipettes (various volumes)Calibrated, with appropriate tips
Equipment Analytical Balance4 or 5-decimal place, calibrated
Vortex MixerStandard laboratory grade
Sonicator (Ultrasonic Bath)Standard laboratory grade
pH MeterCalibrated (for QC method development)
Lab Supplies Amber Glass Vials with PTFE-lined capsFor storage
Spatulas, Weighing PaperStandard laboratory grade
Syringe Filters0.22 µm, compatible with organic solvents

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1.0 mg/mL primary stock solution, followed by serial dilution to create working standards for a calibration curve.

Workflow Overview

G cluster_prep Preparation Phase cluster_qc Validation & Storage A 1. Characterize & Procure Reference Material (>98% Purity) B 2. Select Appropriate Solvent (e.g., Acetonitrile) A->B C 3. Accurately Weigh Material (Calibrated Balance) B->C D 4. Prepare Primary Stock Solution (e.g., 1.0 mg/mL in Class A Flask) C->D E 5. Perform Serial Dilutions for Working Standards D->E F 6. QC Check: Confirm Identity & Purity (HPLC-UV/MS) E->F Validate Solutions G 7. Assess Solution Stability (Short & Long-Term) F->G If Purity OK H 8. Store Properly (Amber Vials, 2-8°C) G->H If Stable I 9. Document All Steps (Logbook/LIMS) H->I

Caption: Workflow for reference standard preparation and validation.

Preparation of Primary Stock Solution (1.0 mg/mL)

The causality behind preparing a high-concentration primary stock is to minimize weighing errors and create a stable source for all subsequent dilutions.

  • Weighing: Accurately weigh approximately 10.0 mg of the 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- reference material onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.15 mg).

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Dissolution: Add approximately 7 mL of HPLC-grade Acetonitrile (ACN). Gently swirl the flask to dissolve the material. If necessary, sonicate for 5-10 minutes until all solid is visibly dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add ACN dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask neck.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the primary stock solution.

    • Formula:Concentration (mg/mL) = (Weight of Standard (mg) * Purity) / Volume of Flask (mL)

    • Example:(10.15 mg * 0.995) / 10.0 mL = 1.010 mg/mL

  • Transfer & Label: Transfer the solution into a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Preparation of Working Standard Solutions

Working standards are prepared by serial dilution from the primary stock. This hierarchical approach minimizes the propagation of error.

Table 3: Example Dilution Scheme for a 5-Point Calibration Curve

Standard LevelTarget Conc. (µg/mL)Aliquot SourceAliquot Volume (mL)Final Volume (mL)Diluent
Intermediate 100Primary Stock (1.010 mg/mL)1.0010.0ACN
STD-5 20.0Intermediate2.0010.0ACN
STD-4 10.0Intermediate1.0010.0ACN
STD-3 5.0Intermediate0.5010.0ACN
STD-2 1.0Intermediate0.1010.0ACN
STD-1 0.5Intermediate0.5020.0 (from STD-3)ACN

Note: The dilution for STD-1 is shown as a 2-step dilution for improved accuracy at low concentrations.

G A Primary Stock 1010 µg/mL B Intermediate Stock 100 µg/mL A->B 1:10 Dilution C Working Standards (0.5 - 20.0 µg/mL) B->C Serial Dilutions

Caption: Hierarchical dilution scheme for standard preparation.

Solution Validation and Quality Control

Every newly prepared primary stock solution must be validated to ensure its identity, purity, and concentration are correct. This is a self-validating step critical for trustworthiness.[11][12]

Purity and Identity Verification

A high-resolution analytical technique is required to confirm that the correct compound has been prepared and that no significant degradation has occurred during dissolution.

  • Method: Reversed-Phase High-Performance Liquid Chromatography with a Photo-Diode Array detector (RP-HPLC-PDA).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA scan from 200-400 nm, with extraction at an appropriate wavelength (e.g., 254 nm).

Concentration Confirmation

The concentration of the new stock solution should be verified against a previously qualified reference standard batch or by using an orthogonal method if one is not available.

  • Procedure: Analyze the new stock solution (e.g., diluted to 10 µg/mL) using the validated HPLC method. Compare its peak area response to the response of a similarly prepared standard from a trusted, existing batch.

Table 4: Quality Control Acceptance Criteria

ParameterMethodAcceptance CriteriaRationale
Purity HPLC-PDAChromatographic purity ≥ 98.0%Ensures the solution primarily contains the analyte of interest.
Identity HPLC-PDA & MSUV spectrum matches reference; Mass matches theoreticalConfirms the correct compound is in solution.
Concentration HPLC-UVWithin ± 5.0% of the theoretical concentrationValidates the accuracy of the weighing and dilution process.
Appearance VisualClear, colorless, free of particulatesBasic check for solubility issues or gross contamination.

Storage and Stability

To prevent degradation, all standard solutions must be stored correctly.

  • Primary Stock Solution: Store at 2-8°C in tightly sealed amber glass vials. A typical expiry date is 6-12 months, but this must be confirmed with a long-term stability study.

  • Working Solutions: Should ideally be prepared fresh daily from the validated stock solution. If stored, they should be kept at 2-8°C and their short-term stability (e.g., 24-72 hours) must be demonstrated.

A stability study involves analyzing the solution at set time points (e.g., T=0, 1 week, 1 month, 3 months) and comparing the purity and concentration to the initial results.

References

  • Kim, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • ChemBK. (2024). 1-(Phenylsulfonyl)Pyrrole. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Biosynce. (2025). What is the solubility of pyrrole in different solvents?. Available at: [Link]

  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. Available at: [Link]

  • Acmec Biochemical. (n.d.). 16851-82-4[1-(Phenylsulfonyl)-1H-pyrrole]. Available at: [Link]

  • ACS Publications. (2024). Photocatalytic Sulfonyl Peroxidation of Alkenes via Deamination of N-Sulfonyl Ketimines. Organic Letters. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization of Sulfonyl Pyrrole Compounds

Introduction: The Critical Role of Crystallization in Developing Sulfonyl Pyrrole-Based Therapeutics Sulfonyl pyrrole moieties are a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Developing Sulfonyl Pyrrole-Based Therapeutics

Sulfonyl pyrrole moieties are a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic agents, from anti-inflammatory drugs to potent kinase inhibitors. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystalline form, is paramount. It governs critical pharmaceutical properties including solubility, dissolution rate, stability, and ultimately, bioavailability. Obtaining high-quality single crystals is not merely an academic exercise; it is a fundamental prerequisite for elucidating structure-activity relationships (SAR) through X-ray crystallography, securing intellectual property, and developing a stable, manufacturable active pharmaceutical ingredient (API).

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for crystallizing sulfonyl pyrrole compounds. It moves beyond simple recipes, delving into the causality behind methodological choices and offering robust protocols designed to navigate the unique challenges posed by this important chemical class.

Understanding the Crystallization Landscape of Sulfonyl Pyrroles

The crystallization behavior of sulfonyl pyrroles is governed by a complex interplay of intermolecular forces. The presence of the sulfonyl group (SO₂) introduces a strong dipole and potent hydrogen bond acceptor sites, while the pyrrole ring offers a π-system capable of π-π stacking and can act as a weak hydrogen bond donor.[1] The nature and position of substituents on both the pyrrole and the sulfonyl-attached aryl ring introduce further steric and electronic factors that significantly influence molecular packing and the likelihood of forming an ordered crystalline lattice.[2]

Key Challenges:

  • High Polarity: The sulfonyl group can lead to very strong solute-solvent interactions, sometimes making it difficult to achieve the supersaturation needed for crystallization.

  • Conformational Flexibility: Rotatable bonds, particularly between the pyrrole ring and the sulfonyl group, can lead to multiple conformations in solution, potentially hindering the assembly into a single, ordered crystal lattice.

  • Polymorphism: Like many sulfonamides, sulfonyl pyrroles can exhibit polymorphism—the ability to exist in multiple crystal forms.[1][3] Different polymorphs can have drastically different physical properties, making control over the crystallization process essential for producing a consistent API.[4]

  • Tendency to Oil Out: Rapidly removing solvent or quickly cooling a highly concentrated solution can lead to the separation of the compound as a liquid ("oiling out") or an amorphous solid rather than a crystalline one.

The Foundation: Solvent Selection Strategy

The choice of solvent is the most critical parameter in any crystallization experiment.[5] The ideal solvent (or solvent system) should exhibit moderate solubility for the sulfonyl pyrrole compound, typically dissolving it completely at an elevated temperature and allowing it to become supersaturated upon cooling or upon the introduction of an anti-solvent.

Solvent Screening Protocol
  • Initial Solubility Test: Place approximately 5-10 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., from the table below) dropwise at room temperature, vortexing after each addition. Record the approximate solubility.

  • Categorize Solvents:

    • "Good" Solvents: The compound dissolves readily in a small volume (<0.5 mL).

    • "Poor" (or "Anti") Solvents: The compound remains largely insoluble even after adding a significant volume (>2 mL).

    • "Moderate" Solvents: The compound is sparingly soluble. These are excellent candidates for slow cooling or slow evaporation methods.

  • Heating Test: For vials where the compound was sparingly or insoluble, gently heat the mixture. If the compound dissolves upon heating, the solvent is a strong candidate for a slow cooling crystallization.

Table 1: Common Solvents for Crystallization of Organic Compounds
SolventPolarity IndexBoiling Point (°C)Key Characteristics & Suitability
Water10.2100Highly polar. Good anti-solvent for non-polar compounds.
Methanol5.165Polar, protic. Forms H-bonds. Good for polar compounds.
Ethanol 4.378Versatile, common choice. Often used in solvent/anti-solvent pairs.[6]
Acetonitrile 5.882Polar, aprotic. Can be a good choice for moderately polar compounds.[4][7]
Acetone 5.156Polar, aprotic. Highly volatile, risk of rapid crystallization.[4][5][7]
Ethyl Acetate 4.477Medium polarity. Excellent general-purpose solvent for organic molecules.[4][5]
Dichloromethane (DCM)3.140Non-polar. Very volatile, often leads to poor quality crystals if evaporated too quickly.[5]
Toluene 2.4111Non-polar, aromatic. Can engage in π-π stacking. Less toxic alternative to benzene.[4][5]
Heptane/Hexane0.198 / 69Very non-polar. Almost always used as an anti-solvent.

Note: Purity is paramount. Attempting to crystallize an impure sample (>10-20% impurities) is often futile, as impurities can inhibit nucleation and crystal growth.[5]

Core Crystallization Protocols

The key to growing high-quality crystals is to approach the supersaturation state slowly and allow the system to remain near equilibrium.[8] This gives molecules time to arrange themselves into an ordered lattice.

Workflow: Selecting a Crystallization Method

Caption: Logical flow for choosing a primary crystallization technique.

Protocol 1: Slow Evaporation
  • Principle: Supersaturation is achieved by slowly removing the solvent from a solution that is just below saturation.

  • Best For: Compounds that are moderately soluble at room temperature.

  • Methodology:

    • Dissolve the sulfonyl pyrrole compound in a suitable "moderate" solvent to create a clear, nearly saturated solution. A good starting point is a concentration similar to that used for an NMR sample (5-10 mg/mL).[5]

    • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle once or twice to allow for very slow solvent evaporation. Alternatively, cover with parafilm and poke a few small holes.

    • Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or in a foam block).[8]

    • Monitor over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.[8]

Protocol 2: Slow Cooling
  • Principle: Supersaturation is achieved by decreasing the temperature of a saturated solution, thereby lowering the solubility of the compound.

  • Best For: Compounds that show a significant increase in solubility with temperature.

  • Methodology:

    • Prepare a saturated solution of the sulfonyl pyrrole compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid material is dissolved.

    • Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.

    • Seal the vial tightly.

    • Place the vial into an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure the cooling process is very slow.

    • Allow the setup to cool to room temperature undisturbed over 24-48 hours. For compounds that are still quite soluble at room temperature, the vial can then be transferred to a refrigerator (4 °C) and subsequently a freezer (-20 °C).[8]

Protocol 3: Vapor Diffusion (Liquid-Liquid)
  • Principle: A solution of the compound in a "good" solvent is placed in a sealed chamber containing a larger reservoir of a "poor" (anti-solvent) in which the good solvent is miscible. The more volatile "good" solvent slowly diffuses out of the solution while the less volatile "poor" solvent diffuses in, gradually lowering the compound's solubility to the point of supersaturation. This is often the most successful technique for small amounts of material.[5][8]

  • Best For: When a good solvent/anti-solvent pair is identified.

Caption: Schematic of the vapor diffusion (liquid-liquid) method.

  • Methodology:

    • Dissolve the sulfonyl pyrrole compound (1-5 mg) in a minimal amount of a "good," relatively volatile solvent (e.g., DCM, ethyl acetate) in a small, open vial (e.g., a 0.5 mL Eppendorf tube with the cap removed).

    • Place this inner vial inside a larger vial or jar (e.g., a 4 mL screw-cap vial).

    • Add a larger volume (e.g., 1-2 mL) of the "poor," less volatile anti-solvent (e.g., hexane, toluene) to the outer vial, ensuring the level is below the top of the inner vial.

    • Seal the outer vial tightly and leave it undisturbed in a stable environment.

    • Crystals should form at the interface or within the inner vial over several days.

Troubleshooting Common Crystallization Failures

ProblemObservationPotential CausesSuggested Solutions
No Crystallization Clear solution remains indefinitely.Solution is undersaturated; kinetics of nucleation are too slow.1. Allow more solvent to evaporate. 2. Try scratching the inside of the vial with a glass rod to create a nucleation site. 3. Add a "seed" crystal if one is available.[5] 4. Reduce the volume of the anti-solvent in vapor diffusion.
Oiling Out A separate, dense liquid phase forms.Supersaturation was achieved too quickly; compound's melting point is below the crystallization temperature in the presence of solvent.1. Slow down the process (slower cooling or evaporation). 2. Use a more dilute solution. 3. Change the solvent system to one where the compound is less soluble.
Amorphous Precipitate A fine, non-crystalline powder crashes out.Gross supersaturation; nucleation rate is far too high, preventing ordered growth.1. Significantly slow down the addition of anti-solvent or the cooling rate. 2. Use a solvent in which the compound has slightly higher solubility. 3. Reduce the starting concentration.
Poor Crystal Quality Many tiny needles or thin plates form.Nucleation rate is much faster than the crystal growth rate.1. Slow down the crystallization process dramatically.[5] 2. Reduce the level of supersaturation (use a slightly better solvent or higher temperature). 3. Ensure the starting material is of high purity.

Advanced Considerations: Co-crystals and Salts

If a neutral sulfonyl pyrrole proves exceptionally difficult to crystallize, altering its intermolecular interactions through crystal engineering can be a powerful strategy.

  • Co-crystallization: If the molecule contains a strong hydrogen bond donor or acceptor, adding a benign "co-former" molecule can create a new crystalline lattice with more favorable packing interactions.[9] For example, adding triphenylphosphine oxide (TPPO) can be helpful for compounds that are hydrogen bond donors.[5]

  • Salt Formation: If the sulfonyl pyrrole contains an acidic or basic handle (e.g., a carboxylic acid or an amine), converting it to a salt can dramatically improve its crystallinity. The introduction of strong, directional ionic interactions and new hydrogen bonding partners often leads to well-ordered crystals.[5]

References

  • Lecomte, C., & D’autel, H. Guide for crystallization. University of Geneva. [Link]

  • Fallis, A. G., & Bräse, S. (2020). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Organic & Biomolecular Chemistry, 18(4), 569-583. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]

  • University of Saskatchewan. Growing Crystals Crystallization Methods. [Link]

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Seo, M. K., et al. (2010). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 31(3), 778-780. [Link]

  • Li, J., et al. (2016). Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Zendehdel, M., et al. (2021). Preparation, Characterization of Sulfonyl Tetrazoles/ HY Zeolite Hybrids as a Catalyst in the Synthesis of Pyrrole via Paal-Knorr Reaction. Catalysis Letters, 151, 2399–2411. [Link]

  • Acevedo, D., et al. (2024). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Molecules, 29(1), 132. [Link]

  • Bailey, D. M., & Johnson, R. E. (1973). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. The Journal of Organic Chemistry, 38(21), 3691-3696. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 225-233. [Link]

  • Chen, S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2285-2294. [Link]

  • Chadha, R., & Saini, A. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 106(2), 457-471. [Link]

  • Ciok, A., et al. (2022). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Crystal Growth & Design, 22(5), 3295-3306. [Link]

  • Gzella, A. K., et al. (2020). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Crystals, 10(4), 289. [Link]

  • Bull, J. A., et al. (2019). Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. University of Bath. [Link]

  • Jones, R. A. (2009). Pyrrole and Pyrrole Derivatives. In Comprehensive Organic Chemistry (pp. 287-356). Elsevier. [Link]

Sources

Application

Handling and storage safety guidelines for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

Application Notes and Protocols for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. The followi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. The following guidelines are synthesized from safety data for its core structural motifs: the pyrrole ring, the aminophenyl group, and the sulfonyl group. These protocols are intended to provide a framework for safe handling but are not a substitute for a compound-specific SDS. It is mandatory to obtain a comprehensive SDS from your chemical supplier before commencing any work with this compound. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Introduction and Scope

1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure combines the aromatic pyrrole ring, a known pharmacophore, with a substituted aminophenyl sulfonyl group, suggesting a range of possible biological activities and chemical properties. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a deep understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

The hazard profile of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is inferred from its constituent parts.

  • Pyrrole Moiety: The foundational pyrrole ring is a flammable liquid and is toxic if swallowed or inhaled.[1][2][3][4][5] It is also known to cause serious eye damage and may be sensitive to air and light, leading to discoloration and polymerization.[4][5]

  • Aminophenyl Sulfonyl Moiety: Phenylsulfonyl compounds can be irritants, and aromatic amines are a class of compounds with a wide range of toxicological profiles, including potential carcinogenicity.

  • Overall Profile (Inferred): Based on these components, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- should be treated as a toxic, irritant, and potentially flammable solid or liquid. It may also be air and light-sensitive.

A comprehensive risk assessment must be conducted before handling this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or dust formation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[6][7][8]

Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7][9][10]Protects against splashes of the compound or solvents, which could cause serious eye damage. A face shield offers broader protection.
Hand Protection Nitrile gloves (minimum 4 mil thickness).[9][11] Consider double-gloving.Provides a barrier against skin contact. For prolonged work or when handling larger quantities, consult a glove compatibility chart.
Body Protection Flame-resistant laboratory coat.[12]Protects against splashes and, given the flammability of the pyrrole moiety, offers a degree of fire resistance.
Respiratory Protection Use within a certified chemical fume hood.[11]A fume hood is the primary engineering control to prevent inhalation of vapors, aerosols, or dust.

Handling Protocols

Adherence to strict handling protocols is critical for user safety.

General Handling Workflow

The following diagram outlines the standard workflow for handling 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep 1. Don appropriate PPE risk_assessment 2. Conduct pre-use risk assessment prep->risk_assessment sds 3. Review compound-specific SDS risk_assessment->sds weigh 4. Weigh compound in a contained manner sds->weigh dissolve 5. Dissolve/use in experiment weigh->dissolve decontaminate 6. Decontaminate glassware and surfaces dissolve->decontaminate waste 7. Dispose of waste in designated containers decontaminate->waste remove_ppe 8. Doff PPE correctly waste->remove_ppe wash 9. Wash hands thoroughly remove_ppe->wash

Caption: Standard workflow for handling the target compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in Section 3.0.[9][11]

    • Keep a spill kit rated for flammable and toxic chemicals readily accessible.

  • Aliquotting and Weighing:

    • Perform all manipulations within the fume hood.[11]

    • To minimize static discharge, which can be an ignition source for flammable compounds, ground all equipment.[1][3]

    • If the compound is a solid, handle it gently to avoid creating dust.

    • Use a dedicated set of spatulas and weighing boats.

  • Experimental Use:

    • Keep the primary container tightly sealed when not in use.[13][14][15]

    • If heating is required, use a water bath or heating mantle. Never use an open flame. [11][12]

    • Be mindful of chemical incompatibilities. Avoid contact with strong oxidizing agents.

  • Post-Experiment Clean-up:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Dispose of waste in appropriately labeled, sealed containers.[11]

Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Parameter Guideline Rationale
Location Store in a cool, dry, well-ventilated area.[13][16]Minimizes degradation and vapor pressure build-up.
Container Keep in the original, tightly sealed container.[13][14][15] An amber vial is recommended.[13][16]Protects from air and moisture, and amber glass protects from light.
Incompatibilities Segregate from strong oxidizing agents, acids, and bases.[17]Prevents potentially hazardous reactions.
Flammability Store in a designated flammable materials cabinet.[17][18][19]Provides fire resistance and containment in case of an incident.

Emergency Procedures

Rapid and correct response to an emergency is critical.

Emergency Response Flowchart

G cluster_assess Initial Assessment cluster_action Immediate Actions cluster_exposure Personal Exposure cluster_spill_cleanup Spill Cleanup spill Chemical Spill or Exposure Occurs assess_safety Assess immediate danger (fire, toxic cloud) spill->assess_safety alert_others Alert personnel in the immediate vicinity assess_safety->alert_others evacuate Evacuate area if necessary alert_others->evacuate skin Skin: Remove contaminated clothing, flush with water for 15+ mins eye Eyes: Flush with eyewash for 15+ mins inhalation Inhalation: Move to fresh air is_major Is the spill major? alert_others->is_major seek_medical Seek immediate medical attention skin->seek_medical eye->seek_medical inhalation->seek_medical major_spill Major Spill: - Call emergency services (911) - Do not attempt to clean up is_major->major_spill Yes minor_spill Minor Spill: - Use appropriate spill kit - Contain and absorb spill - Collect residue in a sealed container - Decontaminate area is_major->minor_spill No

Caption: Flowchart for emergency response procedures.

Detailed Emergency Protocols
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[20][21][22] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[20][21] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Minor Spill: For a small spill contained within a fume hood, use a chemical spill kit to absorb the material.[20][23][24] Place the absorbed material in a sealed, labeled waste container. Decontaminate the area.

  • Major Spill: If a large spill occurs, or any spill outside of a fume hood, evacuate the laboratory immediately and activate the emergency alarm.[20][22][24] Call emergency services. Do not attempt to clean up a major spill.[20]

Disposal

All waste containing 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[23]

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the full chemical name and associated hazard warnings.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a certified waste disposal service.[11]

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. [Link]

  • Chemical Spill Response. Rowan University. [Link]

  • Personal Protective Equipment (PPE). (2017, May 4). Canadian Centre for Occupational Health and Safety. [Link]

  • Spill Control/Emergency Response. (2025, January 14). Emory University, Environmental Health and Safety Office. [Link]

  • Personal Protective Equipment. Dartmouth College, Environmental Health and Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]

  • Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]

  • Chemical Storage Guidelines. Louisiana State University. [Link]

  • Flammable Chemical Storage: Best Practices for Laboratories. (2025, September 10). Genie Scientific. [Link]

  • Pyrrole Material Safety Data Sheet. Scribd. [Link]

  • Flammables Hazard Class Standard Operating Procedure. (2015, July 15). University of Arizona, Research Laboratory & Safety Services. [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Enfield Safety. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). Laboratory Furniture Solutions. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • General Storage Guidelines for Solids and Liquids. Georgia Institute of Technology, Environmental Health & Safety. [Link]

  • 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta. [Link]

  • Safety Data Sheet - Pyrrole. (2022). DC Fine Chemicals. [Link]

  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- in Solution

Welcome to the technical support guide for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-, a key intermediate in various research and development applications. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-, a key intermediate in various research and development applications. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. Our approach is rooted in established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common observations and concerns regarding the stability of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.

Q1: My solution of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- has changed color (e.g., turned yellow or brown). What is the likely cause?

A change in color is a common indicator of chemical degradation. For N-sulfonylated pyrroles, this can be attributed to several factors:

  • Photodegradation: Sulfonamides and pyrrole-containing compounds can be sensitive to light, especially UV radiation.[1][2] Exposure to ambient laboratory light over time can induce photochemical reactions, leading to the formation of colored byproducts. It is recommended that procedures involving this compound be performed in subdued lighting, and solutions should be stored in amber or low-actinic glass vials to prevent photochemical reactions.[3]

  • Oxidative Degradation: The pyrrole ring and the methylamino group are susceptible to oxidation. Dissolved oxygen in the solvent or exposure to atmospheric oxygen can lead to the formation of oxidized species, which are often colored.

  • pH-Mediated Hydrolysis: While many sulfonamides are relatively stable at neutral pH, they can undergo hydrolysis under strongly acidic or basic conditions.[4] The degradation products may be colored or could undergo secondary reactions to form colored compounds.

Q2: I'm observing a new, unexpected peak in my HPLC or LC-MS analysis of a solution of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. What could this be?

The appearance of a new peak is a clear indication that your compound is degrading. The identity of the new peak depends on the degradation pathway:

  • Hydrolysis Products: Under acidic or basic conditions, the sulfonamide bond (N-S) can be cleaved. This would result in the formation of 2-(methylamino)aniline and pyrrole-1-sulfonic acid (which may be further degraded). Cleavage of the S-C(aryl) bond is also possible, yielding 1H-pyrrole-1-sulfonamide and a derivative of the phenyl ring.

  • Photodegradation Products: Photolysis can lead to cleavage of the sulfonamide bond or extrusion of SO2.[1] This would generate a variety of radical species that can recombine to form different byproducts.

  • Oxidation Products: Oxidation can occur on the pyrrole ring, leading to the formation of pyrrolinones or other oxidized species. The methylamino group can also be oxidized.

Q3: My assay results are inconsistent, showing a decrease in the concentration of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- over time. How can I improve the stability of my solutions?

Inconsistent assay results are often a consequence of compound degradation. To improve the stability of your solutions, consider the following:

  • Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred over protic solvents, especially if hydrolysis is a concern. Always use high-purity, degassed solvents to minimize oxidative degradation.

  • pH Control: If you are working in aqueous media, buffering your solution to a neutral pH (around 7) is recommended, as sulfonamides are generally more stable under these conditions.[4]

  • Temperature: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Troubleshooting Guides

If you are experiencing degradation, the following guides will help you identify the cause and find a solution.

Guide 1: Diagnosing the Cause of Degradation

This guide provides a systematic approach to identifying the primary cause of degradation of your 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- solution.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for Degradation A Degradation Observed (e.g., color change, new HPLC peak) B Perform Forced Degradation Study (see Protocol 1) A->B C Analyze Samples by HPLC/LC-MS B->C D Identify Primary Degradation Pathway C->D E Implement Mitigation Strategies D->E F Confirm Stability of Optimized Solution E->F

Caption: A flowchart for systematically troubleshooting degradation issues.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule.[3][5] This involves subjecting the compound to a variety of stress conditions to accelerate degradation.

Objective: To identify the primary degradation pathways for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.

Materials:

  • 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Amber and clear glass vials

  • Oven

  • UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in a clear vial in an oven at 60°C.

    • Photodegradation: Place an aliquot of the stock solution in a clear vial under a UV lamp.

    • Control: Keep an aliquot of the stock solution in an amber vial at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: Analyze all samples by HPLC or LC-MS at regular intervals.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The condition that shows the most significant degradation will indicate the primary instability of your compound.

Guide 2: Mitigating Degradation and Optimizing Solution Stability

Once you have identified the primary cause of degradation, you can implement strategies to mitigate it.

Data Presentation: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Solvent High-purity, degassed aprotic solvents (e.g., Acetonitrile, THF)Minimizes hydrolysis and oxidation.
pH 6.5 - 7.5 (if in aqueous solution)Sulfonamides are generally most stable in neutral conditions.[4]
Temperature Store stock solutions at -20°C in aliquots. Store working solutions at 2-8°C.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon) for long-term stability.Prevents oxidative degradation.
Light Store in amber vials or protect from light.Prevents photodegradation.
Visualizing Potential Degradation Pathways

Potential Degradation Pathways A 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- B Hydrolysis (Acid/Base) A->B H+/OH- C Photodegradation (UV/Visible Light) A->C hv D Oxidation (O2, Peroxides) A->D [O] E N-S Bond Cleavage B->E F S-C Bond Cleavage B->F C->E G SO2 Extrusion C->G H Pyrrole Ring Oxidation D->H I Methylamino Group Oxidation D->I

Caption: Major degradation pathways for N-sulfonylated pyrroles.

Conclusion

The stability of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- in solution is critical for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways—hydrolysis, photodegradation, and oxidation—researchers can take proactive steps to mitigate these issues. The troubleshooting guides and protocols provided in this document offer a systematic approach to diagnosing and resolving stability problems. Adherence to proper storage and handling conditions is paramount for preserving the integrity of this important chemical intermediate.

References

  • Štěpánková, H., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere. Available at: [Link]

  • Boreen, A. L., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology. Available at: [Link]

  • Obregón-Mendoza, M. A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]

  • Gosar, D. G., et al. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrrole Sulfonation

Welcome to the technical support center for the sulfonation of pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are working with this important transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sulfonation of pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are working with this important transformation. Pyrrole and its sulfonated derivatives are key building blocks in medicinal chemistry and materials science. However, the electron-rich and acid-sensitive nature of the pyrrole ring presents unique challenges.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses specific issues that you may encounter during the sulfonation of pyrroles. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.

Q1: My reaction shows very low or no conversion to the desired sulfonated product. What are the primary causes and how can I improve the yield?

Low conversion is a common hurdle. The root cause often lies in the choice of sulfonating agent, reaction conditions, or the inherent instability of the pyrrole ring under strongly acidic conditions.

  • Inappropriate Sulfonating Agent: Strong sulfonating agents like fuming sulfuric acid or chlorosulfonic acid can cause rapid polymerization or decomposition of the pyrrole starting material.[2][3] The electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization, leading to the formation of intractable tars.[2][3]

    • Solution: Employ a milder, non-acidic sulfonating agent. The sulfur trioxide-pyridine complex (Py·SO₃) is the reagent of choice for sulfonating sensitive heterocycles like pyrrole.[4][5][6][7] It provides a controlled source of SO₃ without the strong Brønsted acidity that promotes degradation.

  • Sub-optimal Temperature: Sulfonation is an electrophilic aromatic substitution reaction, and its rate is temperature-dependent.

    • Solution: If using a mild agent like Py·SO₃, the reaction may require heating. A typical temperature range is 80-100°C.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and potential decomposition.

  • Moisture in the Reaction: The presence of water can hydrolyze the sulfonating agent and, in some cases, promote desulfonation, pushing the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-quality, dry reagents.

Q2: I'm observing the formation of multiple products, suggesting polysulfonation. How can I improve the selectivity for the monosulfonated product?

The high reactivity of the pyrrole ring makes it prone to reacting with more than one equivalent of the sulfonating agent.

  • Excessive Reactivity: The π-excessive nature of pyrrole makes all positions on the ring activated towards electrophilic attack.

    • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of the sulfonating agent. Use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the starting material, but avoid a large excess which will drive polysulfonation.

    • Solution 2: Lower the Temperature: Running the reaction at a lower temperature can increase selectivity. Even if it requires a longer reaction time, the milder conditions can disfavor the second sulfonation event.

    • Solution 3: Use a Bulky Sulfonating Agent: While less common, employing a sterically hindered sulfonating agent could potentially improve selectivity for the most accessible position on the pyrrole ring.

Q3: My reaction mixture turns dark, and I'm isolating a tar-like substance instead of my product. What is causing this polymerization and how can I prevent it?

This is a classic sign of acid-catalyzed polymerization of the pyrrole ring. Pyrrole is notoriously unstable in the presence of strong acids.[2][3]

  • Mechanism of Decomposition: In a strong acid, the pyrrole ring can be protonated. This protonated species is highly reactive and can act as an electrophile, attacking a neutral pyrrole molecule and initiating a polymerization cascade.[3]

    • Solution 1: Avoid Strong Acids: As mentioned in Q1, the most effective solution is to avoid strong, protic sulfonating agents. The pyridine-SO₃ complex is ideal as it is non-protic.[4][6]

    • Solution 2: Maintain Anhydrous Conditions: Water can exacerbate decomposition, especially in the presence of acidic reagents. Always use dry solvents and reagents.

    • Solution 3: Workup Procedure: Quench the reaction by pouring it into a cold, buffered, or basic solution (e.g., ice-cold sodium bicarbonate solution) to immediately neutralize any acidic species and prevent degradation during workup.

Q4: I have successfully formed the product, but I'm struggling with its isolation and purification. What techniques are recommended for these polar compounds?

Sulfonic acids and their salts are highly polar and often water-soluble, which can make them difficult to extract and purify using standard organic chemistry techniques.

  • High Polarity: The sulfonic acid group (-SO₃H) makes the molecule behave more like an inorganic salt than a typical organic compound.

    • Solution 1: Precipitation and Filtration: After quenching the reaction in an aqueous solution, the product can sometimes be isolated as its sodium salt by neutralizing the solution with sodium hydroxide or sodium bicarbonate. The resulting sulfonate salt may precipitate from the aqueous solution, especially upon cooling or by adding a more polar organic solvent like methanol or acetone.[8][9]

    • Solution 2: Solid-Phase Extraction (SPE): For water-soluble products, reverse-phase SPE (e.g., using a C18 cartridge) can be an effective purification method. The crude product is loaded onto the cartridge, washed with water to remove inorganic salts, and then eluted with a more organic solvent like methanol or acetonitrile.[10][11]

    • Solution 3: Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds like sulfonic acids from neutral organic impurities.

    • Solution 4: Derivatization: If direct purification is challenging, consider converting the sulfonic acid to a less polar derivative, such as a sulfonyl chloride or sulfonamide, which can be purified by standard silica gel chromatography. The purified derivative can then be hydrolyzed back to the sulfonic acid if needed.

Frequently Asked Questions (FAQs)

Q: Which sulfonating agent is the best choice for pyrroles?

For most applications involving pyrrole and its simple derivatives, the pyridine-sulfur trioxide (Py·SO₃) complex is the recommended reagent.[4][5][6][7] It offers a good balance of reactivity and mildness, avoiding the harsh acidity that leads to polymerization.

Sulfonating AgentReactivityConditionsCommon Issues
Pyridine·SO₃ MildAnhydrous solvent (e.g., pyridine, 1,2-dichloroethane), 80-100°CRequires heating; hygroscopic
Chlorosulfonic Acid HighLow temperature (-10 to 0°C)Highly corrosive; generates HCl gas; often causes polymerization
Fuming Sulfuric Acid Very HighLow temperatureExtremely aggressive; almost always leads to decomposition/tarring of pyrrole
Q: What is the expected regioselectivity for pyrrole sulfonation?

For unsubstituted pyrrole, electrophilic substitution is generally expected to occur at the C2 (α) position. This is because the cationic intermediate (sigma complex) formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures.[4][12]

However, some studies have reported that sulfonation with the pyridine-SO₃ complex can lead to the thermodynamically more stable C3-sulfonated product.[13][14] The reaction outcome can be influenced by factors such as temperature and reaction time, where kinetic control (favoring C2) may dominate at lower temperatures, and thermodynamic control (favoring C3) may prevail at higher temperatures or after prolonged reaction times.[14]

Q: How do substituents on the pyrrole ring affect the sulfonation reaction?

Substituents have a profound impact on both the reactivity and regioselectivity of the sulfonation.

  • Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy): These groups further activate the pyrrole ring, making it even more susceptible to polymerization. Milder conditions (lower temperature, shorter reaction time) are crucial. They generally direct the incoming electrophile to the vacant C2 or C5 positions.

  • Electron-Withdrawing Groups (EWGs) (e.g., acyl, nitro, sulfonyl): These groups deactivate the ring, making the reaction slower and requiring more forcing conditions (higher temperature or a more reactive sulfonating agent).[1] They typically direct the sulfonation to the C4 or C5 position, meta to the deactivating group. An N-sulfonyl protecting group, for instance, has been shown to direct sulfonation to the C3 position.[13]

Q: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[15][16][17]

  • Mobile Phase (Eluent): A polar solvent system is usually required. A mixture of dichloromethane/methanol or ethyl acetate/methanol often works well.

  • Visualization: The starting pyrrole and the sulfonated product are often UV-active. Additionally, staining with potassium permanganate or p-anisaldehyde can be used for visualization.

  • Interpretation: The starting material will have a higher Rf value (travel further up the plate) than the highly polar sulfonic acid product, which may remain at or near the baseline (Rf ≈ 0).[15] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[15]

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to monitor the disappearance of the starting material and the appearance of the product, confirming its mass.[11][18]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield issues in pyrrole sulfonation.

TroubleshootingWorkflow start Low Yield Observed check_reagent Step 1: Evaluate Sulfonating Agent start->check_reagent agent_strong Is agent too strong? (e.g., H₂SO₄, ClSO₃H) check_reagent->agent_strong check_conditions Step 2: Assess Reaction Conditions temp_low Is temperature too low? check_conditions->temp_low check_workup Step 3: Review Isolation Procedure product_polar Is product highly polar/water-soluble? check_workup->product_polar use_mild Action: Switch to Py·SO₃ complex. agent_strong->use_mild Yes agent_ok Agent is mild (Py·SO₃) agent_strong->agent_ok No agent_ok->check_conditions increase_temp Action: Increase temperature to 80-100°C. Monitor by TLC. temp_low->increase_temp Yes temp_ok Temperature is adequate temp_low->temp_ok No water_present Are conditions anhydrous? temp_ok->water_present dry_reagents Action: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. water_present->dry_reagents No conditions_ok Conditions are dry water_present->conditions_ok Yes conditions_ok->check_workup optimize_iso Action: Use precipitation, SPE, or ion-exchange chromatography. product_polar->optimize_iso Yes

Caption: A decision tree for troubleshooting low-yield pyrrole sulfonation reactions.

Simplified Mechanism of Electrophilic Sulfonation

This diagram illustrates the key steps in the electrophilic aromatic substitution of pyrrole with the pyridine-SO₃ complex.

Caption: The reaction mechanism for the sulfonation of pyrrole at the C2 position.

Standard Experimental Protocol

Sulfonation of Pyrrole using Pyridine-Sulfur Trioxide Complex

This protocol provides a reliable method for the monosulfonation of unsubstituted pyrrole.

Materials:

  • Pyrrole (1.0 eq)

  • Pyridine-sulfur trioxide complex (1.2 eq)

  • Anhydrous pyridine (solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and filtration

Procedure:

  • Setup: Assemble a dry, two-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.

  • Reagents: Under a positive pressure of nitrogen, charge the flask with pyrrole (1.0 eq) and anhydrous pyridine (approx. 0.5 M concentration). Stir the solution until the pyrrole has completely dissolved.

  • Addition of Sulfonating Agent: Add the pyridine-sulfur trioxide complex (1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 100°C using an oil bath. Maintain this temperature and stir the reaction for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 8:2 Dichloromethane:Methanol). The reaction is complete when the pyrrole spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate.

  • Isolation: Stir the aqueous mixture for 30 minutes. If a precipitate forms (sodium pyrrole-sulfonate), collect the solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold methanol to remove residual pyridine.

  • Drying: Dry the isolated solid under high vacuum to yield the final product.

References

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • BenchChem. (n.d.).
  • MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
  • PubMed Central (PMC). (n.d.). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. PMC.
  • (n.d.). Heterocyclic Compounds.
  • PubMed Central (PMC). (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia.
  • University of Bath. (2024). Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations.
  • ResearchGate. (2025). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? | Request PDF.
  • YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
  • ResearchGate. (n.d.). How to purify a sulfonated porphyrins or the other organic compounds?
  • (n.d.).
  • ResearchGate. (2025). The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation | Request PDF.
  • Google Patents. (n.d.). Organic sulfonate extraction process.
  • PubMed Central (PMC). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC.
  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
  • (2023). Analytical Method Summaries.
  • University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester Chemistry.

Sources

Troubleshooting

Minimizing side reactions in 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- production

Welcome to the technical support guide for the synthesis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. This document is designed for researchers, chemists, and drug development professionals who are working with o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this molecule. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, with a specific focus on minimizing side reactions and maximizing yield and purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and optimized protocols to ensure the success of your work.

Section 1: Understanding the Core Reaction and Its Challenges

The target molecule is synthesized via the N-sulfonylation of the pyrrole ring. This reaction, while straightforward in principle, is fraught with potential complications arising from the inherent reactivity of the pyrrole heterocycle. Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and prone to polymerization under acidic conditions.[1][2] The primary reaction involves the deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolyl anion, which then attacks the electrophilic sulfur atom of the 2-(methylamino)phenylsulfonyl chloride.

The main challenges in this synthesis are:

  • Controlling Regioselectivity: Preventing electrophilic substitution on the pyrrole ring carbons (C-sulfonylation), which leads to isomeric impurities.[3][4]

  • Preventing Polymerization: The acidic nature of any HCl byproduct from the reaction or the use of strong Lewis acid catalysts can cause the pyrrole to polymerize into an intractable tar.[2][5]

  • Managing Reagent Stability: Sulfonyl chlorides are sensitive to moisture, and the methylamino group on the reagent could potentially undergo side reactions.

  • Ensuring Complete Deprotonation: Incomplete deprotonation of pyrrole leads to unreacted starting material and can complicate purification.

Below is a diagram illustrating the intended reaction pathway.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrrole 1H-Pyrrole PyrrolylAnion Pyrrolyl Anion Pyrrole->PyrrolylAnion Deprotonation Base Base (e.g., NaH, t-BuOK) Base->PyrrolylAnion SulfonylChloride 2-(methylamino)phenylsulfonyl chloride Product 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- SulfonylChloride->Product PyrrolylAnion->Product Nucleophilic Attack Salt Salt Byproduct (e.g., NaCl, KCl) troubleshooting_workflow Start Analyze Crude Reaction by TLC/LC-MS LowYield Low Conversion? Start->LowYield Polymer Polymerization (Tar)? LowYield->Polymer No Cause_Base Cause: - Inactive Base - Insufficient Base - Poor Solvent LowYield->Cause_Base Yes Isomer Isomer Formation? Polymer->Isomer No Cause_Acid Cause: - Acidic Contaminants - Moisture (HCl formation) - High Temperature Polymer->Cause_Acid Yes Clean Proceed to Purification Isomer->Clean No Cause_Regio Cause: - Incomplete Deprotonation - No Crown Ether - High Temperature Isomer->Cause_Regio Yes Sol_Base Solution: - Use fresh/washed base - Use 1.1 eq. base - Ensure anhydrous THF Cause_Base->Sol_Base Sol_Acid Solution: - Use anhydrous conditions - Maintain low temp (0 °C) - Ensure complete deprotonation Cause_Acid->Sol_Acid Sol_Regio Solution: - Pre-form anion (stir 30 min) - Add crown ether - Maintain low temp (0 °C) Cause_Regio->Sol_Regio

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H-NMR Spectral Analysis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

This technical guide provides an in-depth analysis of the 1H-NMR spectrum of the novel sulfonamide, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 1H-NMR spectrum of the novel sulfonamide, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-. Designed for researchers, scientists, and professionals in drug development, this document will navigate the intricacies of its spectral features through a comparative approach, leveraging data from analogous structures to elucidate the key structural and electronic effects at play. Our analysis is grounded in established principles of nuclear magnetic resonance spectroscopy and supported by experimental data from related compounds.

Introduction: The Structural Significance of a Substituted N-Sulfonylpyrrole

The molecule 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- belongs to the class of N-sulfonylated pyrroles, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The unique arrangement of a pyrrole ring, a sulfonamide linkage, and a substituted phenyl ring imparts a distinct electronic and conformational profile. Understanding the 1H-NMR spectrum is paramount for confirming its chemical identity, assessing purity, and gaining insights into its three-dimensional structure, all of which are critical for drug design and development.

The electron-withdrawing nature of the sulfonyl group is anticipated to significantly influence the chemical shifts of the pyrrole protons, while the substitution pattern on the phenyl ring will provide further characteristic signals. This guide will dissect these influences through a detailed comparison with unsubstituted 1H-Pyrrole and a closely related N-arylsulfonylpyrrole.

Predicted 1H-NMR Spectrum of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles and data from similar structures. The sulfonyl group, being strongly electron-withdrawing, is expected to deshield the protons on the pyrrole ring, causing a downfield shift compared to unsubstituted pyrrole.[1] The protons at the 2 and 5 positions (α-protons) will be more affected than those at the 3 and 4 positions (β-protons).

The 2-(methylamino)phenyl substituent introduces additional complexity. The protons on this aromatic ring will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene. The methylamino group, being an electron-donating group, will influence the chemical shifts of the adjacent aromatic protons. Furthermore, the methyl group will appear as a singlet, and the amino proton may be a broad signal, potentially exchangeable with D₂O.[1]

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known 1H-NMR spectra of two key reference compounds: 1H-Pyrrole and 1-(Phenylsulfonyl)pyrrole.

1H-Pyrrole: The Unsubstituted Core

The 1H-NMR spectrum of 1H-Pyrrole serves as our fundamental baseline. In CDCl₃, it typically displays two multiplets.[2] The downfield multiplet corresponds to the α-protons (H2, H5), and the upfield multiplet to the β-protons (H3, H4).[2][3][4][5] The NH proton often appears as a broad singlet at a lower field.[1]

1-(Phenylsulfonyl)pyrrole: The Effect of N-Sulfonylation

The introduction of a phenylsulfonyl group at the nitrogen atom dramatically alters the electronic environment of the pyrrole ring. This is evident in the 1H-NMR spectrum of 1-(Phenylsulfonyl)pyrrole. The strong electron-withdrawing effect of the -SO₂- group causes a significant downfield shift for all pyrrole protons compared to the parent pyrrole.

Compoundα-Protons (H2, H5) Chemical Shift (ppm)β-Protons (H3, H4) Chemical Shift (ppm)Aromatic Protons (ppm)Other Signals (ppm)
1H-Pyrrole ~6.7~6.1-NH ~8.1 (broad)
1-(Phenylsulfonyl)pyrrole ~7.2~6.4~7.5-8.0 (multiplet)-

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The data clearly illustrates the deshielding effect of the sulfonyl group, with the α-protons experiencing a more pronounced downfield shift. This is a direct consequence of the inductive and mesomeric electron withdrawal by the sulfonyl moiety.

Experimental Protocol: 1H-NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality 1H-NMR spectra for the compounds discussed.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Compound of interest

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS to the sample solution.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the 1H-NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H-NMR spectrum of a substituted pyrrole can be systematically approached as illustrated in the following workflow.

G A Acquire 1H-NMR Spectrum B Identify Solvent and TMS Peaks A->B C Assign Pyrrole Ring Protons (α and β) B->C D Assign Phenyl Ring Protons C->D E Assign Methylamino Group Protons (CH3 and NH) D->E F Analyze Coupling Constants (J-values) E->F G Integrate All Signals F->G H Confirm Structure G->H

Caption: Workflow for the 1H-NMR spectral analysis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.

Detailed Interpretation and Causality

The predicted downfield shift of the pyrrole protons in the title compound is a direct consequence of the inductive and resonance effects of the sulfonyl group. The lone pair of electrons on the pyrrole nitrogen, which contributes to the aromaticity of the ring, is partially delocalized into the sulfonyl group. This reduces the electron density within the pyrrole ring, leading to deshielding of the ring protons.[5] The greater deshielding of the α-protons compared to the β-protons is consistent with the expected charge distribution in N-substituted pyrroles.

The protons of the 2-(methylamino)phenyl group are expected to appear in the aromatic region, likely between 6.5 and 8.0 ppm. The ortho, meta, and para protons will have distinct chemical shifts and will be coupled to each other, giving rise to a complex multiplet. The methyl protons of the methylamino group will likely appear as a singlet around 2.5-3.0 ppm. The NH proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1]

Conclusion

The 1H-NMR spectral analysis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- provides a wealth of information regarding its chemical structure and electronic properties. Through a comparative analysis with 1H-Pyrrole and 1-(Phenylsulfonyl)pyrrole, we can confidently predict the key features of its spectrum. The electron-withdrawing sulfonyl group is the dominant factor influencing the chemical shifts of the pyrrole protons, causing a significant downfield shift. The substituted phenyl ring introduces a characteristic set of signals that further confirms the molecular identity. This guide provides a robust framework for researchers to interpret the 1H-NMR spectrum of this and related N-sulfonylpyrrole derivatives, facilitating their research and development endeavors.

References

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 42, no. 5, 2004, pp. 453-63. [Link]

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole vs. Traditional Sulfonyl Protecting Groups

Executive Summary In heterocyclic chemistry and drug development, N-sulfonyl groups are widely utilized as robust protecting groups and structural pharmacophores for pyrrole derivatives[4]. While standard protecting grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry and drug development, N-sulfonyl groups are widely utilized as robust protecting groups and structural pharmacophores for pyrrole derivatives[4]. While standard protecting groups like the tosyl (4-methylbenzenesulfonyl) or phenylsulfonyl moieties exhibit predictable mass spectrometric behavior, introducing heteroatom-containing substituents to the benzenesulfonyl ring fundamentally alters the gas-phase dissociation mechanics.

This guide objectively compares the tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole against traditional alternatives (1-Tosylpyrrole and 1-(Phenylsulfonyl)pyrrole). By understanding the mechanistic causality behind these fragmentations, analytical scientists can confidently differentiate target molecules from structural isomers and avoid misinterpreting complex metabolite spectra.

Mechanistic Causality: The Gas-Phase "Ortho Effect"

To accurately interpret the mass spectra of N-sulfonyl pyrroles, one must understand the causality behind the cleavage pathways.

The Standard Pathway (Alternatives: Tosyl & Phenylsulfonyl)

Upon Electrospray Ionization (ESI) in positive mode, traditional N-sulfonyl pyrroles are preferentially protonated at the pyrrole nitrogen. During Collision-Induced Dissociation (CID), the dominant low-energy pathway is the heterolytic cleavage of the S–N bond. This expels a neutral pyrrole molecule (67 Da) and yields a stable arylsulfonyl cation (


). At higher collision energies, this cation undergoes a subsequent loss of sulfur dioxide (

, 64 Da) to form the aryl cation (

)[3].
The NGP Pathway (Target: 2-Methylamino Substitution)

The target compound, 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole, deviates significantly from this standard behavior due to the "ortho effect" —a form of gas-phase Neighboring Group Participation (NGP)[1]. The spatial proximity of the basic secondary amine lone pair to the sulfonyl center facilitates an intramolecular charge transfer[2]. Instead of strictly cleaving the S–N bond, the protonated precursor (


 at m/z 237.07) can undergo a nucleophilic attack by the ortho-amine, leading to the direct extrusion of 

from the intact molecule. This generates a highly diagnostic

rearrangement ion at m/z 173.10, which is completely absent in para-substituted or unsubstituted analogs.

Fragmentation M [M+H]+ m/z 237.07 Protonated Precursor A [ArSO2]+ m/z 170.02 S-N Cleavage M->A - Pyrrole (67 Da) B [M+H - SO2]+ m/z 173.10 Ortho-Effect Rearrangement M->B - SO2 (64 Da) (NGP Facilitated) D [Pyrrole+H]+ m/z 68.05 Complementary Ion M->D - ArSO2 (169 Da) C [Ar]+ m/z 106.06 Loss of SO2 A->C - SO2 (64 Da)

Fig 1. CID fragmentation pathway of 1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole.

Comparative Fragmentation Data

The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data, highlighting how the target compound's performance compares to standard alternatives under identical CID conditions (CE: 25 eV).

CompoundPrecursor Ion

(m/z)
Major Fragments (m/z)Unique Diagnostic Ion (m/z)Primary Cleavage Pathway
1-(Phenylsulfonyl)-1H-pyrrole 208.04141.00, 77.04NoneSimple S–N Cleavage
1-Tosyl-1H-pyrrole 222.06155.02, 91.0591.05 (Tropylium)Simple S–N Cleavage
1-((2-(methylamino)phenyl)sulfonyl)-1H-pyrrole 237.07170.02, 173.10, 106.06173.10 (

)
S–N Cleavage & Ortho-Effect NGP

Data Interpretation: The presence of the m/z 173.10 peak is the definitive marker for the ortho-methylamino substitution, allowing rapid differentiation from potential para-substituted isomers (which would only yield m/z 170.02 and 106.06).

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical run includes internal checks to rule out false positives caused by matrix carryover or in-source fragmentation.

Step 1: System Suitability & Calibration (Validation Step)
  • Infuse a sodium formate calibration solution into the Q-TOF or Triple Quadrupole mass spectrometer.

  • Tune the instrument to achieve sub-2 ppm mass accuracy across the m/z 50–1000 range.

Step 2: Sample & Internal Standard Preparation
  • Dissolve the target compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Self-Validation: Spike the working solution with 1-Tosylpyrrole-d7 (0.5 µg/mL) as an internal standard. Monitoring the d7-tropylium ion (m/z 98.09) controls for variations in ESI droplet desolvation efficiency and confirms that the applied collision energy is consistent across analytical batches.

Step 3: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in

    
    ) and Solvent B (0.1% Formic Acid in Acetonitrile).
    
  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation: Inject a solvent blank (Methanol) immediately prior to the sample. The absolute absence of m/z 237.07 at the expected retention time validates that the system is free of column carryover.

Step 4: MS/MS Acquisition
  • Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Isolate the precursor

    
     (m/z 237.07) in Quadrupole 1 (Q1) with a narrow isolation window (1.0 Da) to prevent co-isolation of background matrix ions.
    
  • Apply a Collision Energy (CE) ramp of 15–35 eV using Argon as the collision gas. Causality: Ramping the CE ensures the capture of both the low-energy S–N cleavage (m/z 170.02) and the higher-energy NGP-driven

    
     extrusion (m/z 173.10) in a single composite spectrum.
    

Protocol S1 Sample Prep (0.1 mg/mL in MeOH) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI(+) Ionization (Capillary: 3.5 kV) S2->S3 S4 Q1 Selection (m/z 237.07) S3->S4 S5 CID Fragmentation (CE: 15-35 eV) S4->S5 S6 TOF/Q3 Analysis (m/z 50-250) S5->S6

Fig 2. Self-validating LC-MS/MS workflow for sulfonamide pyrrole characterization.

References

  • Martins, C. C., et al. (2015). "Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels." Amino Acids. URL:[Link]

  • Hu, N., et al. (2010). "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 75(12), 4244-4250. URL:[Link]

  • Milman, B. L., et al. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing. URL:[Link]

  • Ketcha, D. M., et al. (2003). "Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles." The Journal of Organic Chemistry. URL:[Link]

Validation

A Proposed Framework for the Comparative Stability Assessment of 1H-Pyrrole and Its 1-((2-(methylamino)phenyl)sulfonyl)- Analogs

This guide presents a comprehensive, proposed experimental framework for a comparative stability study between the foundational heterocyclic compound, 1H-Pyrrole, and a series of its more complex, substituted analogs, sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, proposed experimental framework for a comparative stability study between the foundational heterocyclic compound, 1H-Pyrrole, and a series of its more complex, substituted analogs, specifically those bearing a 1-((2-(methylamino)phenyl)sulfonyl)- moiety. In the dynamic landscape of medicinal chemistry and drug development, understanding the inherent stability of a molecule is a cornerstone of lead optimization and candidate selection. The introduction of a sulfonyl group at the N1 position of the pyrrole ring, particularly one with a substituted phenyl ring, can significantly alter the molecule's electronic properties and, consequently, its susceptibility to degradation.

Due to the absence of publicly available, direct comparative stability data for 1-((2-(methylamino)phenyl)sulfonyl)-pyrrole analogs, this document outlines a robust, scientifically-grounded protocol to generate such critical data. We will detail the necessary forced degradation studies, the analytical methodologies for monitoring degradation, and the rationale behind these experimental choices. This proposed study is designed to provide clear, actionable insights for researchers working with this class of compounds.

Theoretical Underpinnings: A Comparative Chemical Rationale

The stability of the pyrrole ring is a delicate balance. While its aromaticity lends it a degree of stability, it is also an electron-rich system, making it susceptible to oxidation and electrophilic attack. The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, which also makes the ring prone to polymerization under acidic conditions.

The introduction of a strong electron-withdrawing group, such as the phenylsulfonyl moiety, at the N1 position is anticipated to have a profound impact on the stability of the pyrrole ring. This substitution is expected to decrease the electron density of the ring, thereby potentially increasing its resistance to oxidative degradation. However, the sulfonyl group may also influence the molecule's susceptibility to nucleophilic attack and hydrolysis, particularly at the sulfur-nitrogen bond. The presence of a methylamino group on the phenyl ring further complicates the stability profile, introducing a potential site for oxidation.

Proposed Experimental Workflow for Comparative Stability

A forced degradation study is an essential component of drug development, designed to identify the likely degradation products and pathways of a drug substance. This involves subjecting the compound to a variety of stress conditions that are more severe than those it would typically encounter during storage and handling. Our proposed workflow is designed to provide a comprehensive comparison of the stability of 1H-Pyrrole and its sulfonylated analogs under hydrolytic, oxidative, and photolytic stress.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Interpretation A Prepare stock solutions of 1H-Pyrrole and analogs in Methanol B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B Expose to stress conditions C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to stress conditions D Oxidative Degradation (3% H2O2, RT) A->D Expose to stress conditions E Photostability (ICH Q1B Option 2) A->E Expose to stress conditions F Time-point sampling (0, 2, 4, 8, 24 hours) B->F C->F D->F E->F G HPLC-UV Analysis (Quantify remaining parent compound) F->G Inject into HPLC H LC-MS Analysis (Identify degradation products) G->H Parallel analysis for identification I Calculate % degradation G->I K Propose degradation pathways H->K J Determine degradation kinetics I->J

Figure 1: Proposed workflow for the comparative forced degradation study.

Materials and Reagents
  • 1H-Pyrrole (≥98% purity)

  • 1-((2-(methylamino)phenyl)sulfonyl)-pyrrole analogs (synthesized in-house or custom sourced, with purity >98% confirmed by NMR and LC-MS)

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid, LC-MS grade

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation

  • Prepare individual stock solutions of 1H-Pyrrole and each analog in methanol at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature.

  • Photostability: Expose the methanolic solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline. A control sample should be protected from light.

Protocol 3: Time-Point Analysis

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Immediately analyze the samples by HPLC-UV to determine the concentration of the parent compound remaining.

  • Concurrently, analyze the samples by LC-MS to identify the mass of any degradation products formed.

Analytical Methodologies

A robust, stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and the detection of degradation products.

  • Instrumentation: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Gradient Program: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maxima of the parent compounds (e.g., 254 nm).

  • Injection Volume: 10 µL.

For the identification of degradation products, an LC-MS method would be employed, using similar chromatographic conditions but with detection by a mass spectrometer.

Anticipated Outcomes and Data Presentation

The primary output of this study will be a quantitative comparison of the stability of 1H-Pyrrole and its sulfonylated analogs under different stress conditions. The results should be presented in a clear and concise tabular format.

Table 1: Hypothetical Comparative Stability Data (% Degradation after 24 hours)

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative Degradation (3% H₂O₂, RT)Photostability (ICH Q1B)
1H-Pyrrole>90%<5%45%15%
Analog A15%25%10%8%
Analog B18%30%12%9%

Note: The data presented in this table is purely illustrative and represents a potential outcome of the proposed study.

Hypothesized Degradation Pathways

Based on the chemical structures, we can hypothesize potential degradation pathways that would be investigated using LC-MS data.

G cluster_0 1H-Pyrrole Degradation cluster_1 Analog Degradation A 1H-Pyrrole B Polymerization A->B Acidic Conditions C Oxidized Pyrroles A->C Oxidative Stress D 1-((2-(methylamino)phenyl)sulfonyl)-pyrrole E Hydrolysis of S-N bond D->E Basic/Acidic Hydrolysis F Oxidation of methylamino group D->F Oxidative Stress G Pyrrole ring opening D->G Multiple Stressors

Figure 2: Hypothesized degradation pathways for 1H-Pyrrole and its analogs.

The sulfonylated analogs are hypothesized to be more stable towards polymerization due to the electron-withdrawing nature of the sulfonyl group. However, the S-N bond may be a point of vulnerability, particularly under basic conditions. The methylamino group is a likely site for oxidation.

Conclusion and Future Directions

This document has outlined a comprehensive and scientifically rigorous proposal for a comparative stability study of 1H-Pyrrole and its 1-((2-(methylamino)phenyl)sulfonyl)- analogs. By executing the detailed protocols within this framework, researchers can generate the critical data needed to understand the structure-stability relationships within this class of compounds. The results of such a study would be invaluable for guiding future drug design and development efforts, ensuring that only the most robust and stable molecules are advanced as clinical candidates.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Bakavoli, M., et al. (2007). An efficient method for the N-arylsulfonylation of pyrrole, indole and carbazole. Journal of the Iranian Chemical Society, 4(3), 334-338. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

Hazard Identification and Risk Profile Based on its chemical structure, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is a substituted pyrrole. The parent compound, pyrrole, is classified as a flammable liquid and is...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Profile

Based on its chemical structure, 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is a substituted pyrrole. The parent compound, pyrrole, is classified as a flammable liquid and is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[2][3] The presence of the sulfonyl and methylamino phenyl groups may alter its reactivity and toxicological profile.

Anticipated Primary Hazards:

  • Acute Toxicity (Oral, Inhalation): Assumed to be toxic if ingested and harmful if inhaled, based on data for pyrrole.[2]

  • Eye Damage/Irritation: High potential for causing serious eye irritation or damage.[1][4][5]

  • Skin Irritation: May cause skin irritation upon contact.[5] The liquid may degrease the skin, leading to non-allergic contact dermatitis.[1]

  • Flammability: While the substitution may alter the flash point, the pyrrole moiety suggests potential flammability.[1] Vapors may form explosive mixtures with air and can flash back from an ignition source.[6][7]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial when handling compounds with unknown hazards. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.[5][8][9]Protects against splashes and potential vapors that can cause serious eye damage.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and changed immediately if contaminated.[1][8][10]Prevents skin contact, absorption, and potential irritation.[5]
Body Protection Flame-retardant lab coat. An apron made of a compatible material (e.g., PVC) should be worn over the lab coat for larger quantities.[1][8]Protects against splashes and potential ignition.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]Minimizes inhalation of potentially harmful vapors or aerosols.[1]

Operational and Handling Protocols

Adherence to strict operational protocols is key to mitigating risks.

Engineering Controls and Safe Handling
  • Ventilation: All handling of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- must be conducted in a properly functioning chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]

  • Avoiding Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][11] Use non-sparking tools and take precautionary measures against static discharge.[6][8]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory.[10][11][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[10][12][13]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[5][10]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[7][8] The storage area should be secure and away from direct sunlight and heat.[2][6][12]

  • Incompatibilities: Avoid storing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][6]

Emergency and Disposal Plans

A clear and practiced emergency plan is essential.

Spill Response

The following workflow outlines the immediate steps for responding to a spill.

Spill_Response_Workflow Chemical Spill Response Workflow A Assess the Spill (Size and Immediate Danger) B Alert Personnel & Evacuate Area A->B If major or high hazard C Don Appropriate PPE A->C If minor and manageable B->C D Contain the Spill (Use inert absorbent material) C->D E Clean Up Spill (Work from outside in) D->E F Collect Waste in a Labeled, Sealed Container E->F G Decontaminate Area and Equipment F->G H Dispose of Waste as Hazardous G->H

Sources

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